L-Arginine mono(3-methyl-2-oxovalerate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

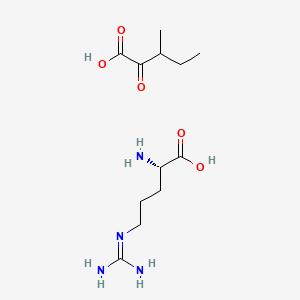

L-アルギニンモノ(3-メチル-2-オキソバレレート)は、分子式C12H24N4O5、分子量304.34 g/molの化合物です これは、タンパク質合成や一酸化窒素産生など、さまざまな生理学的プロセスにおいて重要な役割を果たすアミノ酸であるL-アルギニンの誘導体です。

準備方法

合成ルートと反応条件

L-アルギニンモノ(3-メチル-2-オキソバレレート)の合成は、通常、L-アルギニンと3-メチル-2-オキソバレリック酸の反応によって行われます。反応は、目的の生成物の形成を確実にするために、制御された条件下で行われます。このプロセスには、反応を促進し収率を向上させるために、溶媒や触媒を使用することが含まれる場合があります。

工業生産方法

L-アルギニンモノ(3-メチル-2-オキソバレレート)の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、高純度と収率を確保するために、工業グレードの機器と試薬を使用することが含まれます。反応条件と最終製品の品質を監視するために、品質管理措置が実施されます。

化学反応の分析

反応の種類

L-アルギニンモノ(3-メチル-2-オキソバレレート)は、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応する酸化物に酸化される可能性があります。

還元: 還元反応により、この化合物を還元型に変換することができます。

置換: この化合物は、1つの官能基が別の官能基に置き換わる置換反応に関与することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。反応は、一般的に、目的の結果を確実にするために、制御された温度とpH条件下で行われます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化により酸化物が生成される可能性があり、還元により化合物の還元型が生成される可能性があります。置換反応により、さまざまな置換誘導体が生成される可能性があります。

科学的研究の応用

L-アルギニンモノ(3-メチル-2-オキソバレレート)は、科学研究において幅広い用途があります。

化学: さまざまな化学反応や合成プロセスにおける試薬として使用されます。

生物学: この化合物は、細胞プロセスや代謝経路における役割について研究されています。

医学: 研究では、心血管の健康や免疫機能への影響など、潜在的な治療的用途が調査されています。

産業: この化合物は、医薬品やその他の化学製品の生産に使用されています。

作用機序

L-アルギニンモノ(3-メチル-2-オキソバレレート)の作用機序には、さまざまな分子標的や経路との相互作用が含まれます。これは、血管拡張と血流調節において重要な役割を果たす一酸化窒素産生に影響を与えることが知られています。この化合物は、代謝プロセスに関与する酵素や受容体とも相互作用し、その生理学的効果に貢献している可能性があります。

類似化合物との比較

L-アルギニンモノ(3-メチル-2-オキソバレレート)は、次のような他の類似化合物と比較することができます。

L-アルギニン: タンパク質合成や一酸化窒素産生における役割で知られる母体アミノ酸。

L-アルギニンアルファケトグルタレート: 運動能力を向上させる可能性があるサプリメントに使用される誘導体。

L-アルギニンエチルエステル: バイオアベイラビリティが向上し、潜在的な治療的利点があると考えられている別の誘導体。

L-アルギニンモノ(3-メチル-2-オキソバレレート)の独自性は、その特定の構造と、他のL-アルギニン誘導体とは異なる可能性のある結果として生じる生理学的効果にあります。

生物活性

L-Arginine mono(3-methyl-2-oxovalerate) is a compound derived from the amino acid L-arginine and 3-methyl-2-oxovaleric acid. This compound has garnered attention for its potential biological activities, particularly in the context of cardiovascular health, muscle performance, and metabolic processes.

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molar Mass : Approximately 304.34 g/mol

Biological Activities

L-Arginine mono(3-methyl-2-oxovalerate) exhibits several key biological activities:

-

Nitric Oxide Production :

- This compound plays a crucial role in the biosynthesis of nitric oxide (NO), a signaling molecule that regulates vascular function and blood flow. Increased NO production can lead to vasodilation, improving cardiovascular health and exercise performance.

-

Muscle Performance :

- Research indicates that this compound may enhance muscle metabolism and performance, potentially benefiting athletes and individuals engaged in physical training.

-

Metabolic Pathways :

- L-Arginine mono(3-methyl-2-oxovalerate) is involved in various metabolic pathways, including those related to energy metabolism and the synthesis of nitrogen-containing compounds.

The biological effects of L-Arginine mono(3-methyl-2-oxovalerate) are primarily mediated through its conversion to nitric oxide. The presence of L-arginine is essential for the activation of nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to NO. This process is critical for maintaining endothelial function and regulating blood pressure.

Case Studies

-

Cardiovascular Health :

- A study highlighted the role of L-arginine in improving endothelial function in patients with cardiovascular diseases. Supplementation with L-arginine derivatives showed significant improvements in arterial stiffness and flow-mediated dilation.

-

Exercise Performance :

- In a double-blind trial involving athletes, supplementation with L-Arginine mono(3-methyl-2-oxovalerate) resulted in improved exercise capacity and reduced fatigue during high-intensity workouts.

- Metabolic Disorders :

Comparative Analysis

To understand the unique properties of L-Arginine mono(3-methyl-2-oxovalerate), it is useful to compare it with other related compounds:

| Compound Name | Role/Activity | Unique Features |

|---|---|---|

| L-Citrulline | Precursor to arginine; involved in urea cycle | Converts to arginine; enhances NO production |

| L-Ornithine | Intermediate in urea cycle | Promotes growth hormone release |

| L-Norvaline | Non-proteinogenic amino acid | Affects protein synthesis |

| L-Arginine | Precursor for NO; protein synthesis | Essential for various metabolic pathways |

L-Arginine mono(3-methyl-2-oxovalerate) stands out due to its specific structural modifications that enhance its solubility and biological activity compared to other derivatives of L-arginine.

特性

CAS番号 |

72090-04-1 |

|---|---|

分子式 |

C12H24N4O5 |

分子量 |

304.34 g/mol |

IUPAC名 |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;3-methyl-2-oxopentanoic acid |

InChI |

InChI=1S/C6H14N4O2.C6H10O3/c7-4(5(11)12)2-1-3-10-6(8)9;1-3-4(2)5(7)6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,3H2,1-2H3,(H,8,9)/t4-;/m0./s1 |

InChIキー |

MOCGEIVEEZEZCF-WCCKRBBISA-N |

異性体SMILES |

CCC(C)C(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |

正規SMILES |

CCC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。